(3-(1H-pyrrol-1-yl)-2-(m-tolyl)pyrrolo[3,4-c]pyrazol-5(2H,4H,6H)-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone
Description
Properties
IUPAC Name |
[2-(3-methylphenyl)-3-pyrrol-1-yl-4,6-dihydropyrrolo[3,4-c]pyrazol-5-yl]-(4-methylthiadiazol-5-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N6OS/c1-13-6-5-7-15(10-13)26-19(24-8-3-4-9-24)16-11-25(12-17(16)22-26)20(27)18-14(2)21-23-28-18/h3-10H,11-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTLNSHLXHCOEJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=C3CN(CC3=N2)C(=O)C4=C(N=NS4)C)N5C=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (3-(1H-pyrrol-1-yl)-2-(m-tolyl)pyrrolo[3,4-c]pyrazol-5(2H,4H,6H)-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone is a complex organic molecule characterized by its unique heterocyclic structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research.
Structural Characteristics
The compound features multiple heterocycles including:
- Pyrrole
- Pyrazole
- Thiadiazole
These structural elements contribute to its reactivity and interaction with biological targets. The presence of nitrogen atoms in these rings enhances the electron density, potentially increasing the compound's biological activity.
1. Anticancer Activity
Research indicates that compounds containing thiadiazole and pyrazole moieties exhibit significant anticancer properties. For instance:
- Thiadiazole derivatives have been reported to inhibit cancer cell proliferation in various human cancer cell lines such as H460 and A549 .
- Studies have shown that pyrazole derivatives can induce apoptosis in cancer cells through multiple pathways, including the activation of caspases and modulation of Bcl-2 family proteins .
2. Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties:
- Thiadiazole derivatives have demonstrated broad-spectrum antibacterial and antifungal activities .
- Compounds similar to this structure have been tested against various pathogens, showing promising results in inhibiting growth and viability .
3. Antileishmanial Activity
Recent studies highlight the effectiveness of thiadiazole-containing compounds against Leishmania species:
- Certain derivatives showed high efficacy against promastigote forms of Leishmania major, with mechanisms involving the inhibition of essential enzymes like acid phosphatase .
- The antileishmanial activity is often linked to the ability of these compounds to enhance reactive oxygen species production in host immune cells, thereby facilitating parasite clearance .
Case Studies and Research Findings
The mechanisms through which these compounds exert their biological effects are multifaceted:
- Apoptosis Induction : Many pyrazole derivatives activate apoptotic pathways in cancer cells.
- Enzyme Inhibition : Thiadiazoles often inhibit key enzymes involved in pathogen survival.
- Immune Modulation : These compounds can enhance immune responses against infections by increasing the production of reactive oxygen species.
Scientific Research Applications
Biological Applications
-
Anticancer Activity :
- Compounds with similar structural motifs have demonstrated significant anticancer properties. For instance, derivatives of pyrrole and pyrazole have been shown to inhibit tubulin polymerization, which is crucial for cancer cell division. Research indicates that modifications in the substituents on the aromatic rings can enhance their efficacy against various cancer cell lines .
- The specific compound may exhibit similar effects due to its rich heterocyclic framework.
-
Antimicrobial Properties :
- Heterocycles like pyrazoles and thiadiazoles are often explored for their antimicrobial activities. Studies have shown that compounds containing these groups can effectively combat bacterial and fungal infections . The incorporation of a thiadiazole moiety may enhance the antimicrobial spectrum of the compound.
- Anti-inflammatory Effects :
Synthetic Pathways
The synthesis of this compound can be achieved through multicomponent reactions (MCRs), which allow for the efficient formation of multiple bonds in a single step. Typical synthetic pathways may include:
- Condensation Reactions : Utilizing arylmethylenenitriles and various carbonyl compounds under acidic or basic conditions.
- Catalytic Methods : Employing transition metal catalysts to facilitate reactions and improve yield .
Case Studies and Research Findings
Several studies have highlighted the biological activities associated with similar compounds:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Functional Groups
The target compound shares structural motifs with several classes of heterocycles, as illustrated below:
Key Observations:
Heterocyclic Diversity: The target compound integrates a thiadiazole ring, unlike analogs such as Compound 27 (benzotriazole) or Compound 10 (pyrimidine). Thiadiazoles are known for enhanced metabolic stability compared to thiophenes or triazoles .
Synthetic Complexity : The pyrrolo[3,4-c]pyrazole scaffold requires multi-step synthesis, akin to the hexahydropyrrolo[3,4-c]pyrrole in Compound 27, which involves Boc-deprotection and acid-mediated cyclization .
Solubility and Stability
Methodological Considerations for Comparison
As highlighted in , compound similarity assessments rely on structural fingerprints (e.g., functional group alignment) and quantitative metrics (e.g., Tanimoto coefficients). The target compound’s uniqueness arises from:
- A dual heterocyclic system (pyrrolopyrazole + thiadiazole), absent in most analogs.
- Stereoelectronic effects from the m-tolyl group, which may alter binding kinetics compared to para-substituted analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
